N-(2,4-difluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide

Description

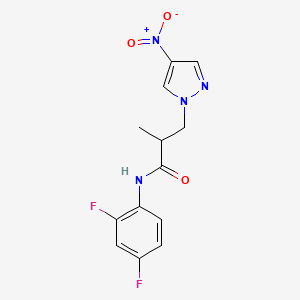

N-(2,4-difluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide is a heterocyclic compound with a complex structure. Let’s break it down:

N-(2,4-difluorophenyl): This part of the molecule contains a difluorophenyl group attached to the nitrogen atom.

2-methyl: Indicates a methyl group at a specific position.

3-(4-nitro-1H-pyrazol-1-yl)propanamide: The core structure consists of a pyrazole ring (with a nitro group at position 4) linked to a propanamide moiety.

Properties

Molecular Formula |

C13H12F2N4O3 |

|---|---|

Molecular Weight |

310.26 g/mol |

IUPAC Name |

N-(2,4-difluorophenyl)-2-methyl-3-(4-nitropyrazol-1-yl)propanamide |

InChI |

InChI=1S/C13H12F2N4O3/c1-8(6-18-7-10(5-16-18)19(21)22)13(20)17-12-3-2-9(14)4-11(12)15/h2-5,7-8H,6H2,1H3,(H,17,20) |

InChI Key |

WJYLJNDQVOCLOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of this compound involves a one-pot, four-component method using readily available starting materials. Specifically:

- Starting materials: 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides.

- Reaction conditions: The reaction proceeds efficiently to yield the desired compound .

Chemical Reactions Analysis

Reactivity: N-(2,4-difluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents: Depending on the specific reaction, reagents like oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines) may be employed.

Major Products: These reactions can lead to diverse products, such as substituted pyrazoles, amides, or other derivatives.

Scientific Research Applications

This compound finds applications in:

Medicine: Its potential antiviral and antitumoral activities have been explored.

Chemistry: As a building block for more complex molecules.

Industry: In drug development and material science.

Mechanism of Action

Antitumoral Activity: It inhibits tubulin polymerization, affecting cell division and growth.

Comparison with Similar Compounds

Unique Features: N-(2,4-difluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide stands out due to its specific substitution pattern.

Similar Compounds: Other pyrazole-based compounds, such as celecoxib and surinabant, share structural similarities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.